brevicompanine C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-propan-2-yl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C21H27N3O2/c1-6-20(4,5)21-11-15-17(25)23-16(12(2)3)18(26)24(15)19(21)22-14-10-8-7-9-13(14)21/h6-10,12,15-16,19,22H,1,11H2,2-5H3,(H,23,25)/t15-,16+,19-,21+/m0/s1 |
InChI Key |
GFKUCJKLCHSSJN-JRYVEOFUSA-N |
SMILES |
CC(C)C1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 |
Synonyms |
brevicompanine C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Brevicompanine C and Analogues
Total Synthesis Approaches for Brevicompanine Analogues
The total synthesis of brevicompanine analogues has been a key focus, providing access to these natural products and their stereoisomers. These synthetic endeavors have often centered on the development of highly selective reactions to control the stereochemistry of the complex polycyclic core.
Enantioselective Synthesis Methodologies
A significant achievement in this area is the three-step asymmetric total synthesis of (-)-brevicompanine B. orpp.or.ke This concise route highlights the power of modern synthetic methods in achieving efficiency and stereocontrol. orpp.or.ke The development of enantioselective synthetic routes is crucial for producing specific stereoisomers, which is vital for understanding their distinct biological activities. nih.gov For instance, iridium-catalyzed reverse prenylation of 3-substituted indoles has proven to be a valuable method in the total synthesis of related alkaloids like (+)-aszonalenin and (-)-brevicompanine B. escholarship.org This reaction demonstrates high branched to linear selectivity. researchgate.net Furthermore, enantioselective synthesis of tricyclic amino acid derivatives has been achieved using a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton, showcasing the use of chiral building blocks in constructing complex molecular frameworks. beilstein-journals.org Catalytic asymmetric iminium ion cyclization of simple 2-alkenylbenzaldimines represents another powerful tool for generating enantiopure 1-aminoindene derivatives, which are valuable intermediates in alkaloid synthesis. rsc.org
Key Stereoselective Conversions and Building Blocks
The stereoselective construction of the core skeleton of related alkaloids often relies on key chemical transformations. nih.gov For example, a kinetic stereoselective conversion is a pivotal step in a direct method for constructing exo-pyrroloindoles from protected tryptophans in a highly diastereoselective manner. researchgate.net Another critical transformation is the diastereoselective reverse prenylation of tryptophan methyl ester, which has been instrumental in the syntheses of (+)-aszonalenin and (-)-brevicompanine B. researchgate.net
The synthesis of complex molecules like brevicompanine C analogues heavily relies on the availability of suitable building blocks. These are often chiral synthons that introduce the necessary stereochemistry into the final molecule. researchgate.netulisboa.pt The development of synthetic routes to these building blocks is therefore a critical area of research. ulisboa.pt For instance, the synthesis of ethyl-substituted conjugated dienoic esters, which can be precursors to natural products, has been achieved through a stereoselective Suzuki cross-coupling strategy. organic-chemistry.org This method provides a reliable route to these building blocks with good yields and stereoselectivity. organic-chemistry.org The concept of using C-1 building blocks in organic synthesis is also fundamental, encompassing a wide range of reactions that add a single carbon atom to an organic molecule. thieme.de
Semi-synthetic and Chemical Modification Studies
Beyond total synthesis, semi-synthetic and chemical modification approaches play a crucial role in exploring the chemical space around the brevicompanine scaffold. These strategies allow for the generation of a diverse range of derivatives for detailed biological evaluation.
Generation of Brevicompanine Derivatives for Structure-Activity Relationship (SAR) Investigations
A primary goal of synthesizing brevicompanine derivatives is to conduct structure-activity relationship (SAR) studies. uni-due.descispace.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. rsc.orgresearchgate.netmdpi-res.comrsc.org For example, chemically synthesized brevicompanine derivatives have been used to investigate their impact on plant root development. researchgate.net These studies revealed that different derivatives can have varying effects, highlighting the importance of specific structural motifs. researchgate.net The generation of analogues can lead to derivatives with enhanced bioactivity. uni-due.de The development of a total synthesis route opens up possibilities for generating a wider array of analogues for SAR studies and subsequent target identification. uni-due.de
Biology-Oriented Synthesis (BIOS) Principles Applied to Natural Product Scaffolds
The concept of Biology-Oriented Synthesis (BIOS) provides a powerful framework for the design and synthesis of new bioactive compounds. thieme-connect.dempg.dempg.de This strategy utilizes the scaffolds of natural products as a starting point to generate libraries of structurally simplified, yet biologically relevant, molecules. uni-due.dethieme-connect.de The rationale behind BIOS is that natural products have been evolutionarily pre-selected for their ability to interact with biological macromolecules. uni-due.dempg.de By creating collections of compounds based on these privileged scaffolds, the probability of finding new bioactive molecules is enhanced. uni-due.dethieme-connect.de This approach has been successfully applied to discover inhibitors for various enzymes. mpg.de
Chemoenzymatic Synthetic Routes for Related Alkaloids
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. researchgate.netnih.gov This approach is particularly valuable for the synthesis of complex natural products like alkaloids. nih.govmdpi.comimperial.ac.uk
Enzymes, such as prenyltransferases, can catalyze key steps in the synthesis of prenylated indole (B1671886) alkaloids with high regio- and stereoselectivity. researchgate.netnih.gov For instance, 4-dimethylallyltryptophan synthase has been used in the chemoenzymatic synthesis of fumigaclavine C. nih.gov The use of enzymes can provide access to novel oligosaccharides and other complex structures that are challenging to synthesize using purely chemical methods. researchgate.net Significant progress has been made in the chemoenzymatic synthesis of various marine-derived alkaloids, demonstrating the broad applicability of this strategy. researchgate.netnih.gov
Biosynthetic Pathways of Brevicompanine C
Proposed Biosynthesis of Hexahydropyrroloindolo[2,3-b]indole Alkaloids
The core structure of brevicompanine C is the hexahydropyrrolo[2,3-b]indole ring system. The proposed biosynthetic pathway for this class of alkaloids, particularly those with a C-3 prenyl group like this compound, is believed to originate from L-tryptophan. semanticscholar.orgresearchgate.net
The initial and crucial step involves the reaction of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), a common isoprene (B109036) unit donor in secondary metabolism. semanticscholar.org This reaction is catalyzed by a prenyltransferase and results in the formation of the hexahydropyrrolo[2,3-b]indoline core through an iminium intermediate. semanticscholar.orgresearchgate.net Following this, a decarboxylation event, likely facilitated by a decarboxylase enzyme, is proposed to occur. semanticscholar.orgresearchgate.net
This sequence establishes the fundamental tricyclic structure that is the hallmark of this alkaloid family. semanticscholar.org The hexahydropyrrolo[2,3-b]indole ring, featuring a carbon substituent at the C-3a position, is the defining structural feature for a wide array of natural products. semanticscholar.org
Enzymatic Mechanisms in Brevicompanine Biogenesis
The biogenesis of this compound and related compounds is a sophisticated process that relies on a cascade of enzymatic reactions. nih.gov Studies on the biosynthesis of brevianamides in fungi like Penicillium brevicompactum have identified a biosynthetic gene cluster that encodes the necessary enzymes for the construction of these complex molecules. nih.govresearchgate.net These multi-component pathways typically involve non-ribosomal peptide synthetases (NRPSs), prenyltransferases, flavin-dependent monooxygenases (FMOs), and cytochrome P450s. biorxiv.orgnih.gov
The assembly of the diketopiperazine (DKP) ring is a critical phase. This is accomplished by a non-ribosomal peptide synthetase (NRPS). nih.gov In the case of the related brevianamides, the NRPS BvnA is responsible for condensing L-tryptophan and L-proline to form the initial DKP, brevianamide (B1173143) F. nih.gov It is highly probable that a similar NRPS enzyme catalyzes the condensation of L-tryptophan and D-isoleucine to form the diketopiperazine precursor specific to this compound.
Following the formation of the diketopiperazine, a prenyltransferase introduces a reverse prenyl group at the C-2 position of the indole (B1671886) ring. biorxiv.org In the brevianamide pathway, this function is carried out by the enzyme BvnC, which utilizes DMAPP as the prenyl donor to convert brevianamide F into deoxybrevianamide E. nih.gov A similar prenyltransferase is expected to be involved in the this compound pathway.
Subsequent steps involve oxidative cyclization to form the characteristic bicyclo[2.2.2]diazaoctane core found in many of these alkaloids. This is often initiated by a flavin-dependent monooxygenase (FMO). nih.gov The FMO BvnB in the brevianamide pathway, for instance, catalyzes the epoxidation of the indole C2-C3 bond. nih.gov This creates an unstable intermediate that is then acted upon by other enzymes, such as the isomerase/semi-pinacolase BvnE, which controls the stereoselectivity of the subsequent spontaneous Diels-Alder reaction that forms the bicyclo[2.2.2]diazaoctane core. researchgate.net
The table below summarizes the proposed enzymatic functions based on the well-studied brevianamide biosynthetic pathway, which serves as a strong model for the formation of this compound.
| Enzyme Type | Proposed Function in this compound Biosynthesis | Exemplary Enzyme from Brevianamide Pathway |
| Non-Ribosomal Peptide Synthetase (NRPS) | Condensation of L-tryptophan and D-isoleucine to form the diketopiperazine core. | BvnA |
| Prenyltransferase | Addition of a reverse prenyl group from DMAPP to the indole C-2 position. | BvnC, NotF |
| Flavin-Dependent Monooxygenase (FMO) | Catalyzes oxidative cyclization, likely via epoxidation of the indole ring, initiating the formation of the polycyclic structure. | BvnB |
| Cytochrome P450 Monooxygenase | May be involved in oxidation and subsequent rearrangement to form the azadiene intermediate required for cycloaddition. | BvnD |
| Isomerase / Semi-pinacolase | Controls the stereochemistry of the final cyclization steps. | BvnE |
Advanced Structural Elucidation and Analytical Methodologies
Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental to deducing the molecular architecture of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including brevicompanine C. nih.gov This powerful technique provides detailed information about the carbon-hydrogen framework of a molecule.
The molecular formula of this compound was initially proposed as C21H27N3O2 based on its ¹H and ¹³C NMR data, in conjunction with mass spectrometry. acs.org The presence of a diketopiperazine unit was inferred from characteristic signals in the ¹³C NMR spectrum at approximately δ 165.6 and 169.7, along with infrared (IR) absorption bands. acs.org Further analysis of the ¹³C NMR spectrum indicated the existence of an indoline (B122111) moiety and a 1,1-dimethyl-2-propenyl group, which were crucial in assembling the final structure. acs.org
Table 1: Key ¹³C NMR Chemical Shifts for this compound Structural Moieties
| Functional Group | Approximate ¹³C Chemical Shift (δ) |
|---|---|
| Diketopiperazine Carbonyls | 165.6, 169.7 |
| Indoline Moiety | 61.1, 78.4, 108.8, 118.8, 125.1, 128.7, 128.9, 150.1 |
| 1,1-dimethyl-2-propenyl Group | 22.4, 22.9, 40.9, 114.5, 143.5 |
Data sourced from a study on this compound isolated from Penicillium brevi-compactum. acs.org
While one-dimensional (1D) NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. researchgate.netcreative-biostructure.com
COSY (Correlation Spectroscopy) : This homonuclear technique reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. creative-biostructure.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to their attached carbons (¹H-¹³C), providing a clear map of one-bond C-H connections. creative-biostructure.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two to four bonds apart. creative-biostructure.comsdsu.edu This technique was vital in connecting the various fragments of this compound identified by 1D NMR.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is essential for determining the molecule's stereochemistry and three-dimensional conformation. researchgate.net
The collective interpretation of these 2D NMR spectra allows for the unambiguous assignment of the complete structure of this compound. acs.org
The study of natural products often involves working with very small amounts of isolated compounds. rsc.org Microcryoprobe NMR technology has revolutionized this field by significantly enhancing sensitivity. nih.govbruker.com These probes, which cool the detection coil and preamplifier to cryogenic temperatures (around 20 K), drastically reduce thermal noise, allowing for the acquisition of high-quality NMR data from samples as small as a few nanomoles. nih.govscispace.com This increased mass sensitivity makes it feasible to perform a full suite of 1D and 2D NMR experiments on sub-milligram quantities of a substance, which is often the case for novel, minor metabolites like this compound. rsc.orgnih.gov
Two-Dimensional NMR Applications (COSY, HSQC, HMBC, NOESY)
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. thermofisher.comwiley-vch.de
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to four or more decimal places. innovareacademics.inresearchgate.net This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) was used to establish its molecular formula as C17H22O2N3, providing crucial confirmation of the data obtained from NMR. acs.org The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers is key to this capability. innovareacademics.in
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govlcms.cz In the context of natural products research, LC-MS/MS is instrumental for analyzing complex mixtures, such as fungal extracts, to identify known and unknown metabolites. nih.govijpras.com
The process involves separating the components of the extract using LC, after which they are ionized and analyzed by the mass spectrometer. In tandem MS (or MS/MS), specific ions (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. thermofisher.com This fragmentation pattern provides a structural "fingerprint" that can be used to identify the compound by comparing it to spectral libraries or by deducing the structure of novel analogues. nih.gov For instance, the fragmentation of prenylated indole (B1671886) alkaloids often shows a characteristic loss of an isopentene group, a pattern that can be systematically searched for in the crude extract to find related compounds like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods are indispensable for determining the absolute stereochemistry of chiral molecules in solution, providing an alternative to X-ray crystallography, which requires high-quality crystals. spectroscopyasia.com These techniques measure the differential interaction of a molecule with left and right circularly polarized light. wikipedia.org
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. jascoinc.com It measures the difference in absorption between left and right circularly polarized light, which arises from electronic transitions within the molecule. spectroscopyasia.comwikipedia.org For complex alkaloids, the absolute configuration can be reliably determined by comparing the experimentally measured CD spectrum with spectra predicted for possible stereoisomers using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov
In the study of diketopiperazine alkaloids, a class to which this compound belongs, Electronic Circular Dichroism (ECD) has been instrumental. For instance, studies on the related compound brevianamide (B1173143) B involved recording experimental ECD spectra and comparing them to computationally simulated spectra for different potential structures, such as monomers and dimers. core.ac.uk This comparative approach is critical, as simpler correlative methods based on the diketopiperazine chromophore have historically led to stereochemical misassignments. core.ac.uk The process involves sophisticated computational models to predict the spectra for molecules with a known, fixed configuration, allowing for an unambiguous assignment when a match with the experimental spectrum is found. rsc.orgnih.gov
| Parameter | Description | Source |
| Technique | Electronic Circular Dichroism (ECD) / Vibrational Circular Dichroism (VCD) | core.ac.uk |
| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule. | wikipedia.org |
| Application | Determination of absolute configuration and conformation of molecules in solution. | spectroscopyasia.com |
| Methodology | Comparison of experimental spectra with computationally predicted spectra (e.g., using DFT). | nih.govcore.ac.uk |
Chromatographic Separation and Chiral Analysis
Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex fungal extracts and for assessing the stereochemical purity of synthetic samples.
Chiral Thin-Layer Chromatography (TLC) is a planar chromatographic technique employed for the separation of enantiomers. wikipedia.org The separation is achieved by using either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. wikipedia.orgroutledge.com The structure of this compound, along with co-isolated cyclodipeptides, was initially established through a combination of spectroscopic methods and, notably, chiral TLC analysis. nih.gov This technique provides a rapid and effective means of resolving chiral compounds, confirming the presence of specific stereoisomers in a sample. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers and diastereomers of brevianamide-class alkaloids. sigmaaldrich.com It offers high resolution and sensitivity, making it ideal for determining the enantiomeric ratio of synthetic products or the purity of isolated natural compounds. nih.gov In the synthesis of related compounds like brevianamide A, chiral HPLC was used to confirm that the product was isolated with a high enantiomeric ratio. researchgate.netresearchgate.net
The method typically utilizes a chiral stationary phase that interacts differently with the various stereoisomers. Experimental setups for analyzing brevianamide alkaloids often involve polysaccharide-based columns due to their broad applicability. nih.govamazonaws.com
| Parameter | Typical Value/Condition | Source |
| Column | Chiralpak IA | amazonaws.com |
| Mobile Phase | 1:1 Isopropanol/Hexane | amazonaws.com |
| Flow Rate | 1.0 mL/min | amazonaws.com |
| Detection | UV at 254 nm | amazonaws.com |
| Application | Determination of enantiomeric ratio (e.r.) | nih.gov |
Chiral Thin-Layer Chromatography (TLC)
Derivatization Strategies for Enhanced Analysis
Chemical derivatization is a process where an analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com For gas chromatography, the primary goals are to increase the volatility and thermal stability of polar compounds, improve chromatographic peak shape, and enhance detection sensitivity. jfda-online.comresearchgate.net
While many alkaloids can be analyzed directly by GC-MS, polar compounds containing functional groups like amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH) often require derivatization to prevent poor chromatographic performance. jfda-online.comijpsr.info this compound is a cyclodipeptide composed of D-isoleucine and L-tryptophan. nih.gov The analytical strategies for its constituent amino acids are therefore highly relevant.
Amino acids are typically derivatized before GC-MS analysis to convert their polar, zwitterionic forms into volatile and thermally stable esters. sigmaaldrich.com A common strategy is silylation, which replaces the active hydrogens in amine and hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting TBDMS derivatives, for example, are more stable than TMS derivatives and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification. sigmaaldrich.com However, care must be taken as derivatization conditions can sometimes lead to the formation of multiple derivative products or cause racemization, which could complicate enantiomeric analysis. sigmaaldrich.comnih.gov
| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Formed | Source |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | TBDMS | sigmaaldrich.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH, -SH | TMS | |
| Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 | Fluoroacyl | jfda-online.com |
| Methyl Chloroformate | MCF | -NH2, -OH, -COOH | Methyl ester/carbamate | nih.gov |
Optimization of Derivatization Reactions
The analytical determination of complex organic molecules like this compound often necessitates chemical derivatization to enhance their volatility and thermal stability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Optimization of these derivatization reactions is a critical step to ensure complete reaction, minimize degradation, and achieve maximum yield and sensitivity. The process typically involves a systematic evaluation of several key parameters, including the choice of derivatizing reagent, reaction temperature, reaction time, and the use of catalysts.
For indole alkaloids, a common class to which this compound belongs, silylation is a frequently employed derivatization technique. This involves the replacement of active hydrogens, such as those in hydroxyl or amine groups, with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net The optimization of such a reaction for a compound like this compound would involve a meticulous study of various factors to ensure the reaction proceeds to completion.
Detailed research findings on the optimization of derivatization for analogous compounds provide a framework for the potential optimization of this compound analysis. For instance, studies on other complex molecules show that both temperature and time are crucial for the reaction to go to completion. In one example, the derivatization of estrogenic compounds with a silylating agent required heating at 75 °C for 45 minutes to achieve full derivatization of all active hydrogens. greyhoundchrom.com In another case, the derivatization of lysergic acid amide (LSD) at 68 °C only reached 60% completion after 5 hours, but increasing the temperature to 75 °C pushed the reaction to approximately 95% completion. greyhoundchrom.com
The selection of the derivatizing reagent and the potential addition of a catalyst are also pivotal. While BSTFA is a powerful silylating agent, its reactivity can be enhanced for sterically hindered or slowly reacting compounds by the addition of a catalyst like trimethylchlorosilane (TMCS). researchgate.net The optimization process would therefore involve comparing the derivatization efficiency with and without a catalyst.
The following interactive data tables illustrate hypothetical optimization studies for the derivatization of this compound, based on established methodologies for similar compounds.
Table 1: Optimization of Reaction Temperature
This table shows the effect of reaction temperature on the derivatization yield of this compound using BSTFA with 1% TMCS over a fixed reaction time of 60 minutes. The yield is determined by GC-MS analysis.
| Reaction Temperature (°C) | Derivatization Yield (%) | Observations |
| 50 | 75 | Incomplete reaction, starting material detected. |
| 60 | 88 | Significant improvement, minor starting material remains. |
| 70 | 99 | Near-complete derivatization, optimal temperature. |
| 80 | 98 | No significant improvement, potential for degradation. |
Table 2: Optimization of Reaction Time
This table illustrates the influence of reaction time on the derivatization yield at an optimal temperature of 70 °C using BSTFA with 1% TMCS.
| Reaction Time (minutes) | Derivatization Yield (%) | Observations |
| 15 | 85 | Reaction is proceeding rapidly. |
| 30 | 95 | Nearing completion. |
| 45 | 99 | Optimal reaction time for maximum yield. |
| 60 | 99 | No further increase in yield. |
| 90 | 97 | Slight decrease, possible minor degradation over time. |
These tables demonstrate a systematic approach to optimizing derivatization conditions. By carefully controlling parameters such as temperature and reaction time, a robust and reproducible method for the analysis of this compound can be developed, ensuring accurate quantification and structural elucidation.
Biological Activities and Molecular Mechanisms of Brevicompanine C in Model Systems
Plant Growth Regulatory Activities
Brevicompanine C exhibits nuanced and differential effects on plant development, particularly concerning root architecture and hypocotyl growth. Its activity varies significantly depending on the plant species and the specific developmental process being examined.
Differential Effects on Root Growth and Hypocotyl Elongation
In the model plant Arabidopsis, this compound demonstrates a selective impact on root system development. acs.org While its counterparts, brevicompanine A (BrvA) and brevicompanine B (BrvB), strongly inhibit primary root growth, this compound has only a minor effect on this aspect. acs.orgresearchgate.net However, it effectively impairs secondary root growth, with studies showing that lateral root density is significantly reduced even at low concentrations. acs.org
In contrast to its modest effect on primary roots, this compound has been shown to inhibit the elongation of hypocotyls in lettuce seedlings. acs.org At a concentration of 100 mg/L, it reduced hypocotyl elongation by 46% compared to the control. acs.org This indicates a differential regulatory role, where the compound can suppress growth in one part of the plant while having a more limited effect on another.
Species-Specific Responses (e.g., Lettuce, Rice, Arabidopsis)
The plant growth regulatory activities of this compound are not universal and show marked species-specificity.
Lettuce (Lactuca sativa): In lettuce seedlings, this compound promotes root growth in a dose-dependent manner. acs.orgacs.org This stimulatory effect on roots is coupled with an inhibitory effect on hypocotyl elongation, as previously noted. acs.org
Rice (Oryza sativa): In contrast to lettuce, this compound does not appear to affect root growth in rice seedlings at similar concentrations. acs.org This lack of response highlights the species-dependent nature of its bioactivity.
Arabidopsis (Arabidopsis thaliana): As the primary model for these studies, Arabidopsis reveals a more complex response. This compound has a minimal impact on primary root length but is a potent inhibitor of lateral root formation. acs.orgresearchgate.net This selective bioactivity in Arabidopsis led researchers to investigate its deeper molecular effects, particularly on the circadian clock. acs.org
Modulation of Circadian Rhythms in Plants
A significant discovery regarding this compound's mechanism of action is its ability to modulate the plant's internal timekeeping mechanism, the circadian clock. acs.orgnih.gov These investigations have primarily used Arabidopsis thaliana as the model system.
Selective Attenuation of Circadian Clock Oscillation in Arabidopsis thaliana
This compound has been identified as a selective modulator of the plant circadian clock. acs.org When applied to Arabidopsis seedlings, it causes a significant reduction in the circadian amplitude, which is the difference between the peak and trough of a rhythmic process. nih.gov This effect was observed on the expression of the clock-associated gene GIGANTEA (GI) using a luciferase reporter system (GI::LUC). nih.gov The attenuation of the oscillation amplitude occurs in a dose-dependent manner under constant darkness, indicating a direct interaction with the core clock machinery. nih.gov Further confirming the specificity of this interaction, the synthetic enantiomer of this compound, d-BrvC, did not produce the same effect, demonstrating a specific molecular interaction. acs.orgnih.gov
Transcriptional Misregulation of Circadian Clock Components
The modulation of the circadian rhythm by this compound stems from its ability to cause widespread transcriptional misregulation of core clock components. ox.ac.ukacs.org Gene expression analysis in Arabidopsis treated with this compound revealed significant changes in the transcription levels of key circadian genes. acs.orgnih.gov
Specifically, this compound treatment leads to the downregulation of morning-phased clock genes, including:
CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) acs.orgnih.gov
LATE ELONGATED HYPOCOTYL (LHY) acs.orgnih.gov
REVEILLE8 (RVE8) acs.orgnih.gov
REVEILLE4 (RVE4) acs.orgnih.gov
NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 1 (LNK1) acs.orgnih.gov
NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 2 (LNK2) acs.orgnih.gov
Simultaneously, it upregulates the expression of evening-phased genes, such as:
PSEUDO-RESPONSE REGULATOR 3 (PRR3) acs.orgnih.gov
TIMING OF CAB EXPRESSION 1 (TOC1) acs.orgnih.gov
This transcriptional reprogramming disrupts the delicate balance of the feedback loops that constitute the plant's circadian oscillator. acs.org
Analysis of Amplitude and Period Length Regulation
A key feature of this compound's effect on the circadian clock is its high selectivity for amplitude over period length. acs.orgnih.gov While it significantly reduces the amplitude of circadian oscillations, it has little to no effect on the period (the duration of one full cycle). acs.org This contrasts with other related compounds like brevicompanine B, which alters both the amplitude and the period length. acs.org This selective bioactivity makes this compound a valuable chemical tool for studying the specific physiological consequences of amplitude variations in the plant circadian clock, independent of changes in period length. acs.orgnih.gov
Table 1: Effects of this compound on Plant Growth and Circadian Rhythms
| Feature | Organism | Effect of this compound | Citation |
|---|---|---|---|
| Primary Root Growth | Arabidopsis thaliana | Small inhibitory effect | acs.orgresearchgate.net |
| Lateral Root Density | Arabidopsis thaliana | Strong inhibitory effect | acs.org |
| Root Growth | Lactuca sativa (Lettuce) | Promotes growth | acs.orgacs.org |
| Hypocotyl Elongation | Lactuca sativa (Lettuce) | Inhibits elongation by 46% at 100 mg/L | acs.org |
| Root Growth | Oryza sativa (Rice) | No observed effect | acs.org |
| Circadian Rhythm Amplitude | Arabidopsis thaliana | Significantly reduces amplitude | acs.orgnih.gov |
| Circadian Rhythm Period | Arabidopsis thaliana | No significant effect | acs.org |
Table 2: Compound Names Mentioned in this Article
| Abbreviation / Common Name | Full Compound Name |
|---|---|
| Brevicompanine A | Brevicompanine A |
| Brevicompanine B | Brevicompanine B |
| This compound | This compound |
| d-BrvC | d-Brevicompanine C (enantiomer) |
| CCA1 | CIRCADIAN CLOCK ASSOCIATED 1 |
| LHY | LATE ELONGATED HYPOCOTYL |
| RVE8 | REVEILLE8 |
| RVE4 | REVEILLE4 |
| PRR3 | PSEUDO-RESPONSE REGULATOR 3 |
| TOC1 | TIMING OF CAB EXPRESSION 1 |
| LNK1 | NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 1 |
| LNK2 | NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 2 |
| GI | GIGANTEA |
Investigation of Molecular Mechanisms of Action
The plant growth-regulating properties of the brevicompanine family of natural products have prompted further investigation into their molecular mechanisms. nih.govsemanticscholar.org Understanding how these molecules exert their effects at a cellular level is crucial for their potential application in plant biology research. nih.govsemanticscholar.org Studies have focused on ruling out interactions with known signaling pathways and employing advanced techniques to uncover their cryptic modes of action. nih.govox.ac.uk
Exclusion of Direct Interaction with Known Plant Hormone Signaling Pathways
To determine if brevicompanines exert their influence on root growth by interfering with established plant hormone signaling, researchers have conducted targeted experiments. nih.gov Plant root development is intricately controlled by a network of hormones, including auxin, cytokinins, and abscisic acid (ABA). nih.gov
In a key study, the effects of brevicompanine B were evaluated using transgenic Arabidopsis thaliana lines. nih.gov These lines were engineered to express reporter genes that are selectively activated in response to specific hormones. The results of these assays are summarized below.
| Reporter Gene Construct | Hormone Pathway Monitored | Observation with Brevicompanine B |
| DR5p::GUS | Auxin | No significant alteration in reporter gene activity was observed, indicating that brevicompanine B does not primarily act by modulating auxin levels or signaling. nih.gov |
| ARR5p::GUS | Cytokinin | Treatment with brevicompanine B did not lead to a notable change in the activity of this cytokinin-responsive reporter. nih.gov |
| DC3p::GUS | Abscisic Acid (ABA) | The activity of the ABA-responsive reporter remained unaffected by the presence of brevicompanine B. nih.gov |
| VSP1::GUS | Jasmonate | No significant effect on the jasmonate-responsive reporter was detected. nih.gov |
These experiments, by demonstrating a lack of response from hormone-specific reporter genes, strongly suggest that the root growth phenotypes induced by brevicompanines are not a direct consequence of interference with these major plant hormone signaling pathways. nih.gov
Omics-Based Characterization for Elucidating Cryptic Bioactivities
To gain an unbiased view of the molecular processes affected by this compound, researchers have turned to "omics" technologies. nih.govox.ac.uk These approaches, including transcriptomics, proteomics, and metabolomics, allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles, respectively. frontiersin.orgmdpi.commdpi.com This strategy is particularly valuable for identifying the often-hidden mechanisms of action of bioactive small molecules. nih.govnih.gov
A significant breakthrough came from a microarray-based gene expression study on Arabidopsis seedlings treated with this compound. nih.gov This transcriptomic profiling revealed that this compound causes a significant misregulation of core components of the plant's circadian clock. nih.govox.ac.uk
Key findings from the transcriptomic analysis include:
Downregulation of Morning-Expressed Genes: The expression of key morning-phased clock genes, such as CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) and LATE ELONGATED HYPOCOTYL (LHY), was repressed. nih.gov
Upregulation of Evening-Expressed Genes: Conversely, the transcription of evening-phased genes like TIMING OF CAB EXPRESSION 1 (TOC1) was increased. nih.gov
These findings were pivotal, as they demonstrated that brevicompanines are modulators of the plant circadian clock, a previously unknown bioactivity. nih.gov The observed effects on root growth are now understood to be at least partially mediated by these alterations to the circadian oscillator. nih.gov This highlights the power of unbiased omics-based characterization in uncovering the complex molecular targets of natural products. nih.govnih.gov
Activity-Based Protein Profiling (ABPP) for Cellular Target Elucidation
Identifying the direct protein target(s) of a small molecule is a critical step in understanding its mechanism of action, yet it remains a significant challenge in chemical biology. nih.govsioc-journal.cn Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique to address this challenge. nih.govfrontiersin.orguniversiteitleiden.nl ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their detection and identification within a complex proteome. nih.govfrontiersin.org
For this compound, the direct cellular target remains elusive. nih.gov To address this, researchers have proposed and initiated biochemical approaches based on the principles of ABPP. nih.gov This involves the design and chemical synthesis of modified brevicompanine derivatives that can be used as probes in pull-down or affinity purification experiments. nih.gov
The key components of such a probe typically include:
Recognition Moiety: The core structure of the natural product (in this case, a brevicompanine derivative) that is responsible for binding to the target protein.
Reporter Tag: A functional group, such as biotin (B1667282) or a fluorescent dye, that allows for the detection and isolation of the probe-protein complex.
Reactive Group (Warhead): Often, a photoreactive or electrophilic group is incorporated to create a covalent bond between the probe and its target upon activation, which facilitates subsequent identification.
Initial efforts have led to the generation of photoaffinity- and alkyne-tagged brevicompanine derivatives designed for target identification studies. semanticscholar.org While these first-generation probes have demonstrated the feasibility of this approach, the definitive identification of a this compound target protein has not yet been achieved and will require further optimization of the probes and experimental procedures. semanticscholar.org
Hypotheses on Target Protein Identification
The discovery that this compound modulates the plant's internal timekeeping mechanism has led to the primary hypothesis that its direct molecular target is a component of, or a protein that regulates, the circadian clock. nih.gov The transcriptional changes observed for core clock genes like LHY, CCA1, and TOC1 suggest that this compound may interact with a protein that influences the expression of these genes. nih.gov
Several experimental strategies have been proposed to identify this enigmatic target protein:
Systematic Screening of Clock Mutants: A forward chemical genetics approach could involve screening a library of known Arabidopsis circadian clock mutants for altered sensitivity to this compound. nih.gov A mutant that shows resistance or hypersensitivity to the compound might harbor a mutation in the gene encoding the target protein.
Biochemical Affinity Purification: As mentioned in the previous section, the use of chemically modified brevicompanine probes (e.g., tagged with biotin) for affinity purification from plant protein extracts is a direct method to isolate binding partners. nih.gov The isolated proteins can then be identified using mass spectrometry.
The observation that the effects of brevicompanine B on root growth are reduced in the lhy cca1 double mutant provides genetic evidence supporting the hypothesis that these clock components are central to the molecule's mode of action, though they may not be the direct binding targets themselves. nih.gov Further research combining these genetic and biochemical approaches is required to definitively identify the protein(s) to which this compound binds. nih.gov Recently, the protein EARLY FLOWERING 4 (ELF4) has been identified as a mobile signal that conveys circadian information from the shoot to the root, making proteins involved in this long-distance signaling network potential candidates for investigation.
Immunomodulatory Activities of Related Brevicompanines
Beyond their effects on plants, certain members of the brevicompanine family have been investigated for their bioactivity in mammalian systems, revealing potential immunomodulatory properties. semanticscholar.orgnih.govnih.gov
Inhibition of Nitric Oxide Production in Microglial Cells (Brevicompanines E and H)
Microglial cells are the primary immune cells of the central nervous system. nih.govd-nb.info When activated by stimuli like lipopolysaccharide (LPS), they can produce excessive amounts of pro-inflammatory mediators, including nitric oxide (NO). nih.govrsc.org While NO is an important signaling molecule, its overproduction is associated with neuroinflammation and can contribute to neuronal damage. nih.govd-nb.info
Studies have shown that brevicompanine E and brevicompanine H, isolated from a deep-sea-derived Penicillium fungus, can inhibit the production of nitric oxide in activated microglial cells. semanticscholar.orgnih.govmdpi.com
Table of Findings on Brevicompanine E and H:
| Compound | Cell Line | Inducing Agent | Key Finding |
|---|---|---|---|
| Brevicompanine E | Murine Microglial Cells | Lipopolysaccharide (LPS) | Inhibited LPS-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov |
| Brevicompanine H | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibited LPS-induced nitric oxide production. semanticscholar.orgnih.gov |
Further investigation into the mechanism of brevicompanine E revealed that it attenuates the inflammatory response by inhibiting the activation of key transcription factors, nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are crucial for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). nih.gov This suggests that these brevicompanine derivatives may have potential as modulators of neuroinflammation. nih.gov
Modulation of Pro-inflammatory Cytokines and Enzymes (Brevicompanine E)
While research on this compound's anti-inflammatory properties is limited, studies on the related compound, brevicompanine E, provide insight into the potential activities of this chemical family. Brevicompanine E, isolated from a deep-ocean sediment-derived fungus Penicillium sp., has been shown to inhibit the production of several key pro-inflammatory molecules. nih.gov
In microglial cell models, which are central to the brain's immune response, brevicompanine E was found to suppress the production of pro-inflammatory cytokines and enzymes when stimulated by lipopolysaccharide (LPS), a molecule that mimics bacterial infection. nih.govmdpi.com Specifically, it inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov Furthermore, it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. nih.govmdpi.com The overproduction of these cytokines and enzymes is a hallmark of neuroinflammation and is implicated in neurodegenerative diseases. nih.gov
Table 1: Effects of Brevicompanine E on Pro-inflammatory Molecules
| Target Molecule | Effect of Brevicompanine E | Cell Model | Inducer |
|---|---|---|---|
| TNF-α | Inhibition | Microglia | LPS |
| IL-1β | Inhibition | Microglia | LPS |
| iNOS | Inhibition | Microglia | LPS |
| COX-2 | Inhibition | Microglia | LPS |
| Nitric Oxide (NO) | Inhibition | BV2 microglial cells | LPS |
Inhibition of Activator Protein-1 and Nuclear Factor κB Activation (Brevicompanine E)
The anti-inflammatory effects of brevicompanine E are linked to its ability to interfere with key signaling pathways that control the expression of inflammatory genes. nih.gov Research has demonstrated that brevicompanine E can inhibit the activation of two critical transcription factors: Activator Protein-1 (AP-1) and Nuclear Factor κB (NF-κB). nih.govdntb.gov.ua
NF-κB is a protein complex that plays a central role in regulating immune responses to infection and stress. wikipedia.org In unstimulated cells, it is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. wikipedia.orgclinicaleducation.org Upon stimulation, as with LPS, IκB is degraded, allowing NF-κB to move into the nucleus and turn on the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. nih.govclinicaleducation.org
Brevicompanine E was found to prevent this process. It inhibited the LPS-induced degradation of IκBα and the subsequent nuclear translocation of NF-κB in microglia. nih.gov Furthermore, electrophoretic mobility shift assays (EMSA) confirmed that brevicompanine E attenuated the DNA binding activity of both NF-κB and AP-1 in microglia stimulated with LPS. nih.gov The study also noted that brevicompanine E inhibited the phosphorylation of JNK and Akt, kinases that are part of the upstream signaling cascade leading to AP-1 and NF-κB activation. nih.gov By blocking these pathways, brevicompanine E effectively turns down the cellular machinery responsible for producing a broad inflammatory response. nih.govmdpi.com
Table 2: Mechanistic Actions of Brevicompanine E
| Molecular Event | Effect of Brevicompanine E | Pathway | Cell Model |
|---|---|---|---|
| IκBα Degradation | Inhibition | NF-κB | Microglia |
| NF-κB Nuclear Translocation | Inhibition | NF-κB | Microglia |
| NF-κB DNA Binding | Attenuation | NF-κB | Microglia |
| AP-1 DNA Binding | Attenuation | AP-1 | Microglia |
| JNK Phosphorylation | Inhibition | MAPK/AP-1 | Microglia |
| Akt Phosphorylation | Inhibition | PI3K/Akt | Microglia |
Research Applications and Future Directions for Brevicompanine C
Brevicompanine C as a Chemical Probe in Plant Chemical Biology
Chemical probes are small molecules used to study biological systems, and natural products have historically been a rich source for their discovery. acs.orgnih.gov In plant sciences, the use of such probes is a growing field. nih.govox.ac.uk this compound exemplifies the potential of natural product-derived chemical probes in plant research, particularly due to its targeted impact on the internal time-keeping mechanism of plants. acs.orgacs.org
Research has firmly established this compound as a potent chemical tool for investigating the complex regulatory networks of the plant circadian clock. nih.govacs.orgresearchgate.net Studies using the model plant Arabidopsis thaliana have demonstrated that this compound causes significant transcriptional misregulation of core components of the circadian oscillator. nih.govox.ac.ukox.ac.uk Unlike other external stimuli, its effects are specific to the clock's genetic machinery. nih.gov
When applied to Arabidopsis seedlings, this compound was found to downregulate the expression of key morning-phased clock genes, including CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) and LATE ELONGATED HYPOCOTYL (LHY), as well as REVEILLE4 (RVE4) and REVEILLE8 (RVE8). acs.org Concurrently, it upregulates the expression of evening-phased genes such as TIMING OF CAB EXPRESSION 1 (TOC1) and PSEUDO-RESPONSE REGULATOR 3 (PRR3). acs.org The compound also affects the expression of NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 1 (LNK1) and LNK2, which are also involved in clock regulation. acs.org This demonstrates that this compound can selectively perturb the transcriptional feedback loops that form the basis of the plant's internal clock. nih.govacs.org
**Table 1: Effect of this compound on Core Circadian Clock Gene Expression in *Arabidopsis thaliana***
| Gene | Phase | Effect of this compound |
|---|---|---|
| CCA1 | Morning | Downregulation |
| LHY | Morning | Downregulation |
| RVE4 | Morning | Downregulation |
| RVE8 | Morning | Downregulation |
| TOC1 | Evening | Upregulation |
| PRR3 | Evening | Upregulation |
| LNK1 | Clock-related | Downregulation |
| LNK2 | Clock-related | Downregulation |
This table summarizes findings from studies on the transcriptional effects of this compound. acs.org
A key feature of this compound's activity is its specific effect on the amplitude of circadian rhythms. nih.gov In molecular biology, the amplitude refers to the magnitude of the difference between the peak and trough of an oscillation. frontiersin.org Studies using a GIGANTEA::LUCIFERASE (GI::LUC) reporter system showed that this compound significantly reduces the amplitude of circadian gene expression in a dose-dependent manner, both in constant darkness and constant light. nih.govacs.org
Crucially, while other related compounds like brevicompanine B alter both the amplitude and the period (the length of one full cycle), this compound primarily affects the amplitude with little to no effect on the period length. acs.org This specificity is highly valuable for researchers. Since amplitude and period are thought to be regulated by distinct molecular mechanisms, this compound provides a unique tool to uncouple these two properties and specifically investigate the physiological consequences of altered circadian amplitude. nih.govacs.org For example, it can be used to explore how changes in the robustness of the circadian clock impact outputs like root growth, a process known to be under circadian control. nih.govacs.org
Tool for Investigating Plant Circadian Clock Regulation
Contribution to Natural Product Discovery and Chemical Probe Development
The investigation into this compound serves as a compelling case study in the value of natural products for modern chemical biology. nih.govox.ac.uk Natural products, as secondary metabolites produced by organisms, have been evolutionarily selected to interact with biological macromolecules, making them an excellent starting point for probe development. acs.orguni-due.de The journey from identifying the plant growth-regulating properties of brevicompanines from Penicillium brevicompactum to elucidating their specific molecular action on the circadian clock showcases a successful pipeline for natural product-based probe discovery. nih.govnih.govox.ac.uk
This work helps to fill a gap in the chemical toolkit available for plant biologists, particularly for studying the circadian clock. acs.org The detailed characterization of this compound's activity provides a blueprint for how other natural products with initially cryptic or poorly understood mechanisms can be developed into precise research tools. nih.govox.ac.uk This contributes to a broader understanding and revitalization of natural product discovery in the context of generating chemical probes for fundamental biological research. acs.orgrjeid.com
Advanced Methodological Development for Bioactivity and Mechanism Elucidation
The study of this compound not only yielded a new chemical tool but also highlighted the power of integrating modern, high-throughput techniques with small molecule research to unravel complex biological functions. nih.govox.ac.uk
A critical step in deciphering the mechanism of this compound was the use of an unbiased, 'omics-based' approach. nih.govox.ac.uk Specifically, researchers performed microarray-based transcriptional profiling to gain a global view of the gene expression changes induced by the compound in Arabidopsis. acs.org This analysis revealed the selective misregulation of circadian clock genes, an insight that might have been missed by more targeted, hypothesis-driven methods. nih.govacs.org
This research strategy exemplifies the potential of combining small molecule studies with genomics, transcriptomics, or proteomics to identify the often-hidden modes of action of bioactive compounds. nih.govox.ac.ukox.ac.uk As data analysis methods for these large datasets become more advanced, this integrated approach is poised to become a standard methodology for elucidating the bioactivity of novel small molecules and discovering new targets. nih.govacs.org
While the this compound used in foundational studies was produced via chemical synthesis, a key future direction lies in harnessing the power of biotechnology for its production and diversification. nih.govresearchgate.net Synthetic biology and metabolic engineering are fields focused on redesigning organisms or engineering biological systems to produce valuable chemicals. openaccessjournals.comnih.gov These approaches involve the design and construction of new metabolic pathways or the optimization of existing ones in microbial hosts like E. coli or yeast. rsc.orgmdpi.com
Applying these techniques to this compound could enable the sustainable and scalable production of the compound. openaccessjournals.com More importantly, it opens the door to producing novel analogs that are not easily accessible through traditional chemical synthesis. nih.gov By introducing engineered biosynthetic pathways into a microbial chassis, it may be possible to create a library of brevicompanine derivatives with varied functional groups. nih.govmdpi.com These new analogs could then be screened for enhanced potency, greater specificity, or even novel bioactivities, further expanding the toolkit for plant chemical biology and potentially leading to the discovery of compounds with even more refined effects on the circadian clock or other biological processes. rjeid.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Brevicompanine A |
| Brevicompanine B |
| This compound |
| CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) |
| LATE ELONGATED HYPOCOTYL (LHY) |
| REVEILLE4 (RVE4) |
| REVEILLE8 (RVE8) |
| TIMING OF CAB EXPRESSION 1 (TOC1) |
| PSEUDO-RESPONSE REGULATOR 3 (PRR3) |
| NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 1 (LNK1) |
| NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED GENE 2 (LNK2) |
| GIGANTEA (GI) |
Q & A
Q. What are the recommended methodologies for the initial isolation and purification of brevicompanine C from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/water gradients) followed by chromatographic techniques such as flash column chromatography for bulk separation and semi-preparative HPLC for final purification. Fraction purity should be verified via TLC and HPLC-UV/ELSD. Researchers must document solvent ratios, column specifications, and retention times to ensure reproducibility. Data management plans should include raw chromatograms and spectral logs for peer validation .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer: A multi-spectral approach is critical:
- NMR (1D: , ; 2D: COSY, HSQC, HMBC) to elucidate carbon skeleton and proton connectivity.
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-validate data with published spectra for known analogs, and archive raw spectral files in standardized formats (e.g., JCAMP-DX) for transparency .
Q. What in vitro bioassay models are appropriate for preliminary pharmacological evaluation of this compound?
Methodological Answer: Use the P-E/I-C-O framework to design assays:
- Population (P): Target cell lines (e.g., cancer: HeLa, MCF-7; microbial: S. aureus).
- Intervention (I): Dose-response curves (1–100 µM) with this compound.
- Comparison (C): Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
- Outcome (O): IC values, selectivity indices. Validate assays using triplicate runs and statistical tools (e.g., ANOVA with post-hoc tests) to minimize variability .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
Methodological Answer: Conduct a systematic comparative analysis :
- Replicate conflicting studies under standardized conditions (e.g., cell culture media, incubation time).
- Verify compound purity via HPLC and LC-MS to rule out degradation.
- Use meta-analysis tools to assess heterogeneity in datasets (e.g., I statistic). If contradictions persist, propose hypotheses (e.g., cell-specific uptake mechanisms) for further validation via knock-out models or isotopic tracing .
Q. What computational strategies are effective for predicting the molecular targets and mechanism of action of this compound?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify potential protein targets. Validate predictions via:
Q. What experimental designs are recommended to optimize the total synthesis of this compound?
Methodological Answer: Employ a retrosynthetic approach guided by structural complexity:
- Identify key chiral centers and plan stereoselective reactions (e.g., Sharpless epoxidation).
- Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) methodologies.
- Use LC-MS and -NMR (if applicable) for real-time reaction monitoring. Document failed syntheses to inform future scalability studies .
Methodological Considerations for Data Rigor
- Contradiction Resolution: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
- Abbreviations: Define all non-standard abbreviations (e.g., HSQC: Heteronuclear Single Quantum Coherence) upon first use, even in supplementary materials .
- Data Repositories: Deposit raw datasets in public repositories (e.g., Zenodo, ChEMBL) with persistent identifiers (DOIs) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
